molecular formula C9H18N2O2 B13195323 2-(morpholin-2-yl)-N-(propan-2-yl)acetamide

2-(morpholin-2-yl)-N-(propan-2-yl)acetamide

Katalognummer: B13195323
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: NQYWAEFHFDKFEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(morpholin-2-yl)-N-(propan-2-yl)acetamide is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom. The compound also features an acetamide group attached to the morpholine ring, with an isopropyl group attached to the nitrogen atom of the acetamide. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-2-yl)-N-(propan-2-yl)acetamide typically involves the reaction of morpholine with an appropriate acylating agent. One common method is the reaction of morpholine with isopropyl chloroacetate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(morpholin-2-yl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted morpholine derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(morpholin-2-yl)-N-(propan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2-(morpholin-2-yl)-N-(propan-2-yl)acetamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The morpholine ring can enhance the compound’s ability to cross cell membranes, while the acetamide group can participate in hydrogen bonding and other interactions with biological macromolecules. These interactions can modulate the activity of specific pathways, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(morpholin-4-yl)-N-(propan-2-yl)acetamide: Similar structure but with the morpholine ring nitrogen at a different position.

    N-(propan-2-yl)-2-(piperidin-2-yl)acetamide: Contains a piperidine ring instead of a morpholine ring.

    2-(morpholin-2-yl)-N-(ethyl)acetamide: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

2-(morpholin-2-yl)-N-(propan-2-yl)acetamide is unique due to the specific positioning of the isopropyl group and the morpholine ring. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H18N2O2

Molekulargewicht

186.25 g/mol

IUPAC-Name

2-morpholin-2-yl-N-propan-2-ylacetamide

InChI

InChI=1S/C9H18N2O2/c1-7(2)11-9(12)5-8-6-10-3-4-13-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)

InChI-Schlüssel

NQYWAEFHFDKFEL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(=O)CC1CNCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.